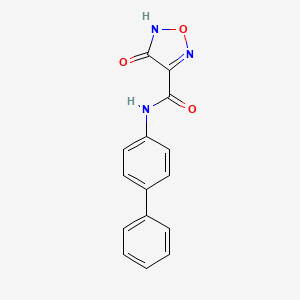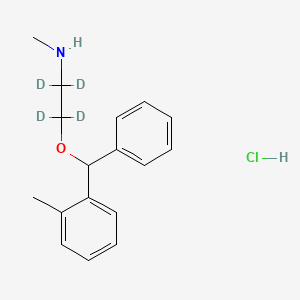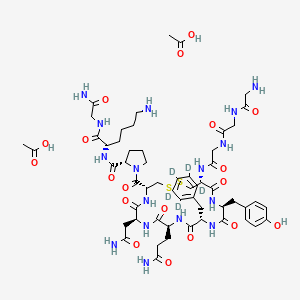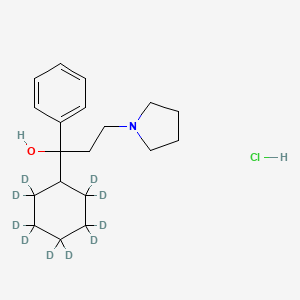
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” is a cyclic peptide known for its potent and selective activity as a V2 receptor agonist. This compound is often referred to as Velmupressin acetate in scientific literature. It has garnered significant attention due to its short-acting nature and high specificity for V2 receptors, making it a valuable tool in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient coupling. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptide derivatives.
Wissenschaftliche Forschungsanwendungen
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling pathways involving V2 receptors.
Medicine: Explored for potential therapeutic applications in conditions related to V2 receptor activity, such as diabetes insipidus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Wirkmechanismus
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” exerts its effects by binding to V2 receptors, which are primarily located in the kidneys. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular events, resulting in the regulation of water reabsorption and urine concentration .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desmopressin: Another V2 receptor agonist with a longer duration of action.
Lypressin: A peptide with similar activity but different receptor selectivity.
Terlipressin: A vasopressin analog with broader receptor activity.
Uniqueness
The uniqueness of “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” lies in its high selectivity and short-acting nature, making it an ideal candidate for research applications where precise control of receptor activation is required .
Eigenschaften
Molekularformel |
C47H69ClN12O9S2 |
|---|---|
Molekulargewicht |
1045.7 g/mol |
IUPAC-Name |
(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1 |
InChI-Schlüssel |
KELMVSJFGCWRLO-MLMVTELGSA-N |
Isomerische SMILES |
CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)



